molecular formula C11H14F6N2O4S2 B6310738 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 1456878-01-5

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6310738
CAS RN: 1456878-01-5
M. Wt: 416.4 g/mol
InChI Key: NUKJBOMZTVLMGD-UHFFFAOYSA-N
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Description

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .


Molecular Structure Analysis

The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .

Mechanism of Action

Target of Action

It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .

Mode of Action

The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .

Biochemical Pathways

Its role is more related to physical chemistry and materials science .

Result of Action

The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .

Action Environment

The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .

Advantages and Limitations for Lab Experiments

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has several advantages that make it a useful solvent for lab experiments. It is non-volatile, non-toxic, and has a low vapor pressure. In addition, it is not prone to oxidation or hydrolysis, and is thermally stable. However, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is also relatively expensive, and its solubility in water is limited.

Future Directions

There are several potential future directions for the use of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%. It could be used in the development of green solvents for organic synthesis, as well as for the synthesis of novel materials. It could also be used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds. Additionally, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% could be used for the development of new electrochemical cells and catalysts. Finally, further research could be conducted on the biochemical and physiological effects of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, as well as its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is relatively straightforward. It can be synthesized via a two-step process, starting with the reaction of 1-propyl-4-methylpyridinium chloride with trifluoromethanesulfonic anhydride in acetonitrile. The resulting intermediate is then reacted with potassium trifluoromethanesulfonate in acetonitrile. The reaction is carried out at room temperature and yields a 99% pure product.

Scientific Research Applications

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been studied for its use in various scientific research applications. It has been found to be a useful solvent for organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst for the synthesis of organic compounds, and as an electrolyte for electrochemical cells. In addition, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds.

Safety and Hazards

According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJBOMZTVLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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